molecular formula C7H9NS B13993910 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine CAS No. 368442-42-6

4,5,6,7-Tetrahydrothieno[3,2-b]pyridine

Cat. No.: B13993910
CAS No.: 368442-42-6
M. Wt: 139.22 g/mol
InChI Key: MSDZLUHQKBFCHC-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds. It consists of a piperidine ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6,7-Tetrahydrothieno[3,2-b]pyridine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (THTP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.

1. Synthesis and Structural Characteristics

THTP can be synthesized through various methods, often involving the cyclization of appropriate precursors. The compound’s structure allows for numerous derivatives to be created, which can enhance its biological properties. For instance, different substitutions at various positions on the THTP core have been explored to optimize activity against specific biological targets.

2.1 Anticancer Activity

THTP derivatives have shown significant anticancer properties across various studies:

  • Inhibition of Tubulin Polymerization : Compounds based on THTP have been reported to inhibit tubulin polymerization by binding to the colchicine site. For example, derivatives such as 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibited IC50 values ranging from 25 to 90 nM against several cancer cell lines (L1210, CEM, HeLa) .
  • Selective Cytotoxicity : Certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal human cells. For instance, compounds with IC50 values over 20 μM were inactive against peripheral blood mononuclear cells (PBMC), indicating their potential for targeted cancer therapy .

2.2 Antimicrobial Activity

THTP derivatives have also been evaluated for their antimicrobial properties:

  • Inhibition of Bacterial Growth : Some THTP derivatives exhibited potent antibacterial activity against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Antifungal Activity : The compound has shown antifungal effects against various fungi, particularly those in the genus Candida, indicating its potential as an antifungal agent .

The biological activity of THTP is often attributed to its ability to interact with specific cellular targets:

  • Binding Interactions : Molecular docking studies have illustrated that THTP derivatives can form significant interactions with key residues in target proteins such as DNA gyrase and tubulin. For example, strong hydrogen bonds and π–π stacking interactions contribute to the stability and efficacy of these compounds .

4. Case Studies

Several studies highlight the effectiveness of THTP derivatives in preclinical models:

  • Study on Antitumor Activity : In a study examining the effects of a particular THTP derivative on K562 leukemia cells, it was found that treatment led to significant apoptosis rates (up to 56% at certain concentrations), demonstrating the compound's potential in leukemia treatment .
  • Antiplatelet Aggregation Effects : Ticlopidine, a derivative of THTP, was shown to inhibit platelet aggregation in rodent models and reduce pulmonary metastasis in tumor-bearing animals . This suggests that THTP may also play a role in managing thrombotic conditions.

5. Summary Table of Biological Activities

Activity TypeCompound/DerivativeIC50/EffectReference
Anticancer2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted THTP25–90 nM (various cell lines)
AntibacterialVarious THTP derivativesMIC = 0.21 μM
AntifungalSpecific THTP derivativesEffective against Candida
AntiplateletTiclopidineInhibits aggregation

Properties

CAS No.

368442-42-6

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-b]pyridine

InChI

InChI=1S/C7H9NS/c1-2-7-6(8-4-1)3-5-9-7/h3,5,8H,1-2,4H2

InChI Key

MSDZLUHQKBFCHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)NC1

Origin of Product

United States

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